3-bromo-2-fluoro-6-(trifluoromethoxy)benzoicacid
Description
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by a bromo (Br) substituent at position 3, a fluoro (F) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 4.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUIHKINCIKWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxybenzoic acid moiety.
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Substituent Effects on Acidity and Reactivity
- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound enhances acidity compared to methyl (-CH₃) or butoxy (-OC₄H₉) substituents. For example, 3-butoxy-6-chloro-2-fluorobenzoic acid has a pKa of 1.82, while trifluoromethyl analogs are expected to be more acidic due to stronger electron withdrawal .
- Positional Isomerism : The placement of Br and -CF₃/-OCF₃ significantly impacts reactivity. For instance, 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (Br at C6) may exhibit steric hindrance in coupling reactions compared to Br at C3 .
Commercial Availability and Suppliers
Biological Activity
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound notable for its unique combination of halogen substituents, which significantly influence its chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.
The compound has a molecular formula of CHBrFO and a molecular weight of approximately 303.01 g/mol. It is classified as a moderately soluble compound with high gastrointestinal absorption potential and exhibits notable permeability across biological membranes. The trifluoromethoxy group enhances its stability and interaction with biological targets, making it a candidate for further pharmacological studies.
The biological activity of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid primarily involves interactions with specific molecular targets, such as enzymes or receptors. Studies have indicated that the compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid. For instance, derivatives containing trifluoromethyl groups have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL . This suggests that the compound may possess similar antimicrobial properties worth exploring.
Cytotoxicity and Selectivity
Research has shown that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, several derivatives were found to have selectivity indices above 10 when tested against various cancer cell lines, indicating potential for therapeutic applications in oncology .
Case Study 1: Inhibition of Cytochrome P450 Enzymes
A study investigating the inhibition of CYP1A2 by 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid revealed that the compound acts as a competitive inhibitor. The kinetic parameters indicated a significant reduction in enzyme activity in the presence of the compound, suggesting that it could impact the metabolism of co-administered drugs.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various fluoro and trifluoromethyl-substituted compounds demonstrated their efficacy against resistant bacterial strains. The study found that certain derivatives exhibited enhanced solubility and stability, leading to improved antimicrobial activity compared to their non-fluorinated counterparts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrFO |
| Molecular Weight | 303.01 g/mol |
| Solubility | Moderately soluble |
| Gastrointestinal Absorption | High |
| CYP1A2 Inhibition | Competitive |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Active against MRSA |
| Cytotoxicity | Selective towards cancer cells |
| CYP1A2 Interaction | Inhibitory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
